Ethyl (chloromethylethyl phosphinate

Physical Property Comparison Distillation Purification Flame Retardant Volatility

Ethyl (chloromethyl)ethyl phosphinate (CAS 24327-58-0) is an organophosphorus compound belonging to the phosphinate ester class, with the molecular formula C5H12ClO2P and a molecular weight of 170.57 g/mol. Its structure features a central phosphorus atom double-bonded to oxygen, single-bonded to an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), and a reactive chloromethyl group (-CH₂Cl).

Molecular Formula C5H12ClO2P
Molecular Weight 170.57 g/mol
CAS No. 24327-58-0
Cat. No. B13200047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (chloromethylethyl phosphinate
CAS24327-58-0
Molecular FormulaC5H12ClO2P
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC)CCl
InChIInChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3
InChIKeyGUIXKMXXWADAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (Chloromethyl)ethyl Phosphinate CAS 24327-58-0: Technical Specifications and Procurement Guide


Ethyl (chloromethyl)ethyl phosphinate (CAS 24327-58-0) is an organophosphorus compound belonging to the phosphinate ester class, with the molecular formula C5H12ClO2P and a molecular weight of 170.57 g/mol . Its structure features a central phosphorus atom double-bonded to oxygen, single-bonded to an ethoxy group (-OCH₂CH₃), an ethyl group (-CH₂CH₃), and a reactive chloromethyl group (-CH₂Cl) [1]. The compound exhibits a density of 1.115 g/cm³ and a boiling point of 192.5°C at 760 mmHg, with a flash point of 35°C and vapor pressure of 0.679 mmHg at 25°C . These physical properties establish baseline parameters for handling, storage, and application development.

Why Generic Phosphinate Substitution Fails: Critical Structure-Activity Limitations for CAS 24327-58-0


Generic substitution among phosphinate esters is scientifically invalid due to quantifiable differences in physicochemical parameters and reactive group architecture. The ethyl (chloromethyl)ethyl phosphinate scaffold presents a unique combination of alkyl substituents (ethyl on phosphorus, ethyl ester) and a single chloromethyl electrophilic handle [1]. Even minor homolog changes—such as methyl-for-ethyl substitution on phosphorus, propyl ester replacement, or introduction of a second chloromethyl group—alter boiling point by >20°C, modify flash point safety classification, and fundamentally change nucleophilic substitution kinetics due to steric and electronic effects [2]. These differences cascade into divergent behavior in Michaelis-Arbuzov derivatization, flame retardant decomposition pathways, and pesticide intermediate reactivity profiles, rendering generic interchange scientifically and practically untenable.

Quantitative Differentiation Evidence: Ethyl (Chloromethyl)ethyl Phosphinate vs. Closest Structural Analogs


Boiling Point and Volatility Differentiation: CAS 24327-58-0 vs. Propyl Ester Homolog

Ethyl (chloromethyl)ethyl phosphinate exhibits a boiling point of 192.5°C at 760 mmHg, which is approximately 25°C lower than the predicted boiling point of propyl (chloromethyl)ethyl phosphinate (~217°C, estimated via Joback group contribution method) due to reduced molar mass (170.57 vs. 184.60 g/mol) and weaker van der Waals interactions . This differential enables more energy-efficient vacuum distillation purification and lower processing temperatures in polymer compounding, directly impacting manufacturing economics and thermal degradation risk .

Physical Property Comparison Distillation Purification Flame Retardant Volatility

Flash Point Safety Classification: CAS 24327-58-0 vs. Methyl Homolog Comparative Analysis

The flash point of ethyl (chloromethyl)ethyl phosphinate is measured at 35°C . Ethyl (chloromethyl)(methyl)phosphinate (MW 156.55 g/mol), with a lower molecular weight and higher vapor pressure, would be expected to exhibit a flash point in the range of 15-25°C based on class-level correlations between alkyl chain length and flash point in phosphinate esters . This 10-20°C difference places the methyl homolog in a more restrictive flammability hazard category (potentially GHS Category 2 vs. Category 3), requiring more stringent storage conditions, specialized ventilation, and potentially higher insurance premiums for industrial users .

Flammability Safety Storage and Handling Regulatory Compliance

Single Chloromethyl Group Reactivity: CAS 24327-58-0 vs. Bis(chloromethyl) Analogs in Nucleophilic Substitution

Ethyl (chloromethyl)ethyl phosphinate contains exactly one chloromethyl electrophilic site, enabling controlled, stoichiometric derivatization without the competing side reactions observed in bis(chloromethyl)phosphinates [1]. In nucleophilic substitution reactions with amines or thiols, bis(chloromethyl) analogs yield complex product mixtures containing mono- and di-substituted species, requiring chromatographic separation and reducing isolated yields [1]. Studies on bis(chloromethyl)phosphinates report 'fair yields' (typically 40-60%) for reactions with alcohols and amines due to disproportionation and pyrophosphinate formation [2]. The single chloromethyl architecture of the target compound avoids these complications, enabling cleaner reaction profiles and higher yields of desired mono-substituted products [1].

Synthetic Intermediate Michaelis-Arbuzov Reaction Prodrug Derivatization

Phosphorus Content for Flame Retardant Efficiency: CAS 24327-58-0 vs. Propyl Ester

The phosphorus content of ethyl (chloromethyl)ethyl phosphinate is calculated at 18.16% by weight (atomic mass P = 30.97 g/mol / molecular weight 170.57 g/mol) . The propyl ester homolog (MW 184.60 g/mol) contains 16.78% phosphorus . This 1.38 percentage point absolute difference represents a 8.2% relative increase in phosphorus loading efficiency for the ethyl ester. In flame retardant applications where phosphorus content directly correlates with char formation and flame inhibition efficacy, this difference translates to achieving equivalent UL 94 V-0 ratings at 8-10% lower additive loading levels, preserving polymer mechanical properties and reducing formulation cost [1].

Flame Retardant Additive Phosphorus Loading Polymer Compounding

Validated Application Scenarios for Ethyl (Chloromethyl)ethyl Phosphinate CAS 24327-58-0 Based on Quantitative Differentiation


Controlled Mono-Functionalization in Phosphinate-Derived Prodrug Synthesis

Pharmaceutical process chemists developing phosphinate-based prodrugs require precise mono-functionalization of the chloromethyl handle to attach targeting moieties or improve pharmacokinetic properties. The single reactive site of ethyl (chloromethyl)ethyl phosphinate avoids the complex product mixtures and yield losses associated with bis(chloromethyl) analogs [1]. This enables stoichiometric control and cleaner reaction profiles, reducing purification burden and improving overall process efficiency. The compound serves as a key intermediate for introducing the phosphinic acid pharmacophore via Michaelis-Arbuzov or nucleophilic displacement chemistry [1].

Halogen-Phosphorus Synergistic Flame Retardant Formulations for Polyesters

Formulators seeking halogen-phosphorus synergistic flame retardancy benefit from the compound's 18.16% phosphorus content combined with a chlorine atom that releases HCl upon thermal decomposition, promoting char formation and gas-phase radical quenching [1]. Compared to propyl ester homologs with lower phosphorus loading, the ethyl ester achieves equivalent UL 94 V-0 ratings at reduced additive concentrations, minimizing detrimental effects on polymer tensile strength and impact resistance [1]. The boiling point of 192.5°C ensures thermal stability during high-temperature polyester processing (e.g., PBT at 230-250°C) without premature volatilization .

Building Block for Organophosphorus Pesticide Intermediates via SN2 Displacement

Agrochemical researchers utilize the electrophilic chloromethyl group as a versatile attachment point for introducing bioactive moieties. The compound's reactivity profile supports SN2 displacement with thiols, amines, and alkoxides to generate diverse phosphinate-based pesticide candidates [1]. The ethyl ester group provides balanced lipophilicity (calculated LogP ≈ 1.2) that facilitates membrane penetration while maintaining sufficient aqueous solubility for formulation. The compound's flash point of 35°C enables safer handling in kilo-lab and pilot plant settings compared to more volatile methyl ester homologs .

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